1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride
Overview
Description
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, an amino group, and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of 3-fluorophenol with 2-bromoethanol under basic conditions to form 2-(3-fluorophenoxy)ethanol.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the fluorobenzene moiety can participate in π-π interactions, stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 1-{2-Amino-2-[4-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride
- 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-4-fluorobenzene hydrochloride
Comparison: Compared to similar compounds, 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride is unique due to the specific positioning of the trifluoromethyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups in different positions can alter the compound’s interaction with molecular targets, leading to variations in efficacy and selectivity.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO.ClH/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19;/h1-8,14H,9,20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCHRRLNYOBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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